molecular formula C7H10BrNO3S2 B2464679 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide CAS No. 899232-94-1

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide

Cat. No.: B2464679
CAS No.: 899232-94-1
M. Wt: 300.19
InChI Key: PYCGQWFPDBYUIL-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C7H10BrNO3S2 and a molecular weight of 300.19 g/mol . This compound is characterized by the presence of a bromine atom, a methoxyethyl group, and a thiophene-2-sulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The sulfonamide formation can be achieved using sulfonyl chloride and an amine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution: Formation of N-substituted thiophene sulfonamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide is used in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis and in the development of new materials.

    Biology: In the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide is unique due to the combination of the bromine atom, methoxyethyl group, and sulfonamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications .

Properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO3S2/c1-12-5-4-9-14(10,11)7-3-2-6(8)13-7/h2-3,9H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCGQWFPDBYUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromothiophene-2-sulfonyl chloride (1 g, 3.82 mmol) and 2-methoxyethanamine (0.43 g, 5.73 mmol, 1.5 eq) in 1,4-dioxane (20 mL) was stirred at r.t. for 2.5 h. The mixture was evaporated under reduced pressure. The residue was purified by column chromatography (PE100%-EtOAc100%) to afford 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide (1 g, 87%). LC-MS (m/z)=301 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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